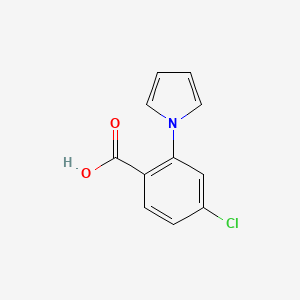

4-chloro-2-(1H-pyrrol-1-yl)benzoic acid

説明

4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 . It is a heterocyclic building block .

Molecular Structure Analysis

The IUPAC name for this compound is this compound. Its InChI code is 1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15) and the InChI key is DNBQADMPTHCMLH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a predicted melting point of 132.63°C and a predicted boiling point of approximately 395.6°C at 760 mmHg. The predicted density is approximately 1.3 g/cm^3 and the predicted refractive index is n20D 1.62 .科学的研究の応用

Controlled Fabrication of Multilayered Films

Makowski et al. (2007) explored the use of 4-(pyrrole-1-yl) benzoic acid (PyBA) in the fabrication of multilayered hybrid films, specifically nickel hexacyanoferrate (NiHCF)-based assemblies. These films were characterized by good stability and dynamic charge transport, indicating potential applications in electrochemical devices (Makowski et al., 2007).

Fluorescence Applications

Han et al. (2013) found that the aryl-substituted pyrrole derivative, specifically 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibited controllable fluorescence in the solid state. This property was used to develop a thermal responsive solid material for temperature monitoring in a specific range, showing promise for applications in temperature-sensitive environments (Han et al., 2013).

Molecular Complexation

Panja et al. (2004) studied the complexation of 4(1H-pyrrole 1-yl) benzoic acid (PBA) with β-cyclodextrin in various environments. This study provides insights into how molecular orientations and interactions change in different solvents, suggesting potential applications in molecular encapsulation and targeted delivery systems (Panja et al., 2004).

Synthesis of Fluorescent Zn(II) Sensors

Nolan et al. (2006) synthesized and characterized ZP9 and ZP10, two fluorescent dyes containing pyridyl-amine-pyrrole groups. These sensors showed potential for biological imaging applications, indicating the utility of pyrrole derivatives in designing sensitive and selective probes for biological systems (Nolan et al., 2006).

Development of Antibacterial and Antitubercular Agents

Joshi et al. (2008) synthesized a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds, exhibiting significant antibacterial and antitubercular activities. This research highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Joshi et al., 2008).

作用機序

Target of Action

It is suggested that it can be useful in the preparation and evaluation of carboxydihydroxyalkanoic acids and their γ-lactone prodrugs as atp-citrate lyase inhibitors . ATP-citrate lyase is a key enzyme in cellular metabolism, linking carbohydrate and fat metabolism by catalyzing the conversion of citrate into acetyl-CoA, a substrate for fatty acid synthesis.

Biochemical Pathways

The biochemical pathways affected by 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid are likely related to its potential inhibitory effect on ATP-citrate lyase. This enzyme plays a crucial role in the citric acid cycle, a fundamental pathway in cellular metabolism. By inhibiting ATP-citrate lyase, the compound could potentially disrupt the synthesis of acetyl-CoA and subsequently affect fatty acid synthesis and energy production within the cell .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its potential inhibitory effect on ATP-citrate lyase. By disrupting the activity of this enzyme, the compound could potentially alter cellular metabolism, specifically the synthesis of fatty acids and energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances or drugs, and the specific characteristics of the biological system in which the compound is acting .

特性

IUPAC Name |

4-chloro-2-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBQADMPTHCMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281470 | |

| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55540-34-6 | |

| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55540-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

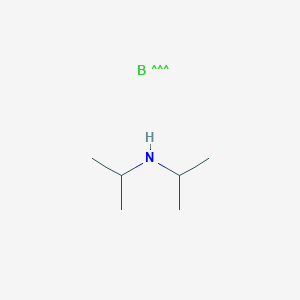

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)

![6-ethyl-3-(3-methoxyphenyl)-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3426922.png)

![4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3426930.png)